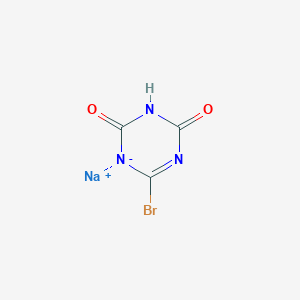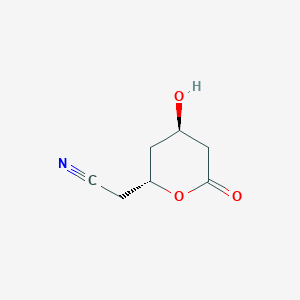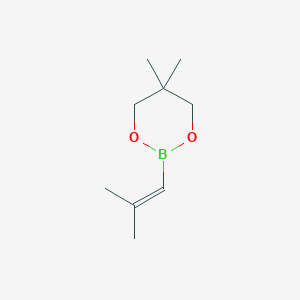
6-(2-Bromoacetamido)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Bromoacetamido)hexanoic acid: is an organic compound with the molecular formula C8H14BrNO3 It is a derivative of hexanoic acid, where the amino group is substituted with a bromoacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromoacetamido)hexanoic acid typically involves the reaction of hexanoic acid with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like N,N-dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(2-Bromoacetamido)hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted hexanoic acid derivatives can be formed.
Hydrolysis Products: Hexanoic acid and bromoacetic acid are the primary products of hydrolysis.
Scientific Research Applications
Chemistry: 6-(2-Bromoacetamido)hexanoic acid is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of more complex molecules .
Biology: In biological research, this compound is used to modify proteins and peptides. The bromoacetamido group can react with thiol groups in cysteine residues, allowing for site-specific labeling and cross-linking of proteins .
Medicine: While not directly used as a drug, this compound is employed in the development of drug delivery systems and as a precursor for bioactive compounds .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of 6-(2-Bromoacetamido)hexanoic acid primarily involves its reactivity with nucleophiles. The bromoacetamido group can form covalent bonds with thiol groups in proteins, leading to modifications that can alter the protein’s function. This reactivity is exploited in various biochemical assays and labeling techniques .
Comparison with Similar Compounds
6-Bromohexanoic acid: Similar in structure but lacks the amide group, making it less reactive in certain applications.
Aminocaproic acid: An analogue with an amino group instead of the bromoacetamido group, used in different biochemical applications.
Uniqueness: 6-(2-Bromoacetamido)hexanoic acid is unique due to the presence of both the bromo and amido groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to form covalent bonds with thiol groups makes it particularly valuable for protein modification and labeling .
Properties
CAS No. |
89520-13-8 |
|---|---|
Molecular Formula |
C8H14BrNO3 |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
6-[(2-bromoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H14BrNO3/c9-6-7(11)10-5-3-1-2-4-8(12)13/h1-6H2,(H,10,11)(H,12,13) |
InChI Key |
KBHDOOBTWNNNEX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[[3,5-Bis[[3,5-bis(hydroxymethyl)phenoxy]methyl]phenyl]methoxy]-5-(hydroxymethyl)phenyl]methanol](/img/structure/B12515670.png)



![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)
![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)

![2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine](/img/structure/B12515706.png)
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12515708.png)
![2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine](/img/structure/B12515714.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride](/img/structure/B12515732.png)


